Technical Guide: Synthesis and Characterization of 7-Methyl-1-benzofuran-3-carboxylic acid
Technical Guide: Synthesis and Characterization of 7-Methyl-1-benzofuran-3-carboxylic acid
Executive Summary
This technical guide details the synthesis, purification, and characterization of 7-Methyl-1-benzofuran-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Unlike the more common benzofuran-2-carboxylic acids (accessible via Rap-Stoermer condensation), the 3-carboxylic acid isomer requires specific electronic manipulation to establish the carbon-carbon bond at the C3 position.
This guide prioritizes a Roskamp-Feng type reaction , utilizing the acid-catalyzed cyclization of o-hydroxybenzaldehydes with ethyl diazoacetate (EDA). This route is selected for its high regioselectivity, operational simplicity, and scalability compared to multi-step lithiation or transition-metal-catalyzed carbonylation strategies.
Retrosynthetic Analysis & Strategy
The strategic disconnection of the target molecule reveals two primary precursors: 2-hydroxy-3-methylbenzaldehyde and ethyl diazoacetate .
Pathway Logic
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Target: 7-Methyl-1-benzofuran-3-carboxylic acid.
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Precursor 1 (Functionalization): Ethyl 7-methyl-1-benzofuran-3-carboxylate.
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Transformation: Saponification (Hydrolysis).
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Precursor 2 (Ring Construction): 2-Hydroxy-3-methylbenzaldehyde + Ethyl Diazoacetate (EDA).
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Starting Material: o-Cresol (2-methylphenol).
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Transformation:Ortho-formylation (Duff or Mg-mediated).
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Figure 1: Retrosynthetic breakdown of the target molecule.
Experimental Protocols
Phase 1: Precursor Synthesis (Ortho-Formylation)
Note: If 2-hydroxy-3-methylbenzaldehyde is commercially sourced, proceed to Phase 2.
Objective: Selective formylation of o-cresol at the ortho-position (C6) relative to the hydroxyl group. Method: Magnesium-mediated formylation is preferred over Reimer-Tiemann to prevent para-substitution and improve yield.
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Reagents: o-Cresol (1.0 eq), Paraformaldehyde (6.0 eq), Anhydrous MgCl₂ (1.5 eq), Triethylamine (3.75 eq), Acetonitrile (Solvent).
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Procedure:
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Charge a flame-dried flask with o-cresol, MgCl₂, and paraformaldehyde in dry acetonitrile.
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Add triethylamine dropwise. The mixture will become slightly exothermic.
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Reflux for 4–6 hours (monitor via TLC).
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Workup: Cool to RT, quench with 5% HCl, and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[6]
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Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
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Phase 2: Benzofuran Ring Construction (Key Step)
Objective: Synthesis of Ethyl 7-methyl-1-benzofuran-3-carboxylate. Safety Warning: Ethyl diazoacetate (EDA) is potentially explosive and toxic.[6] Handle in a fume hood behind a blast shield. Avoid metal spatulas.
| Reagent | Equivalents | Role |
| 2-Hydroxy-3-methylbenzaldehyde | 1.0 eq | Substrate |
| Ethyl Diazoacetate (EDA) | 1.5 eq | Carboxylate Source |
| HBF₄·OEt₂ (Tetrafluoroboric acid etherate) | 0.1 eq | Catalyst |
| Dichloromethane (DCM) | 0.5 M | Solvent |
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
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Substrate Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde (e.g., 10 mmol) in anhydrous DCM (20 mL).
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Catalyst Addition: Add HBF₄·OEt₂ (1 mmol) via syringe. The solution typically turns yellow/orange.
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EDA Addition: Dissolve EDA (15 mmol) in DCM (10 mL) in the addition funnel.
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Critical Step: Add the EDA solution dropwise over 20–30 minutes at room temperature.
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Observation: Nitrogen gas (N₂) evolution will be observed.[6] Ensure steady but controlled evolution.
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Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 8:2).
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Quench: Once complete, add saturated aqueous NaHCO₃ (20 mL) to neutralize the acid.
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Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 15 mL).
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Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
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Purification: The crude oil is often pure enough for hydrolysis. If necessary, purify via flash chromatography (SiO₂, 0–10% EtOAc in Hexanes).
Phase 3: Hydrolysis to Carboxylic Acid
Objective: Saponification of the ethyl ester to the final acid.
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Reagents: Ethyl 7-methyl-1-benzofuran-3-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/Water/MeOH (3:1:1).
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Procedure:
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Dissolve the ester in the solvent mixture.
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Add solid LiOH·H₂O.
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Stir at 60°C for 2 hours.
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Workup: Concentrate to remove volatiles (THF/MeOH). Acidify the remaining aqueous residue with 1M HCl to pH ~2.
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Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
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Characterization Data
The following data validates the structure of 7-Methyl-1-benzofuran-3-carboxylic acid .
Expected NMR Profile
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Note |
| ¹H NMR | 12.5–13.0 | Broad Singlet | -COOH | Carboxylic acid proton; exchangeable with D₂O. |
| ¹H NMR | 8.45 | Singlet | C2-H | Characteristic furan ring proton; highly deshielded by the adjacent C3-carboxyl group. |
| ¹H NMR | 7.85 | Doublet | C4-H | Ortho coupling to C5. |
| ¹H NMR | 7.15–7.25 | Multiplet | C5-H , C6-H | Aromatic ring protons. |
| ¹H NMR | 2.52 | Singlet | C7-CH ₃ | Methyl group attached to the aromatic ring. |
| ¹³C NMR | 165.0 | Quaternary | C =O | Carboxylic acid carbonyl. |
| ¹³C NMR | 154.5 | Quaternary | C7a | Bridgehead carbon (oxygen-bonded). |
| ¹³C NMR | 148.0 | CH | C2 | Furan alpha-carbon. |
| ¹³C NMR | 122.0 | Quaternary | C7 | Methyl-substituted carbon. |
| ¹³C NMR | 15.5 | CH₃ | -C H₃ | Methyl carbon. |
Mass Spectrometry (ESI)[6][8][9]
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[M-H]⁻ (Negative Mode): 175.04 m/z
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[M+H]⁺ (Positive Mode): 177.05 m/z
IR Spectroscopy[9][10]
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O-H Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid dimer).
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C=O Stretch: 1670–1690 cm⁻¹ (Conjugated acid).
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C=C Stretch: 1580, 1450 cm⁻¹ (Aromatic/Furan ring breathing).
Mechanism of Action (Roskamp-Feng Cyclization)
Understanding the mechanism is vital for troubleshooting low yields.
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Activation: The Lewis or Brønsted acid (HBF₄) activates the aldehyde carbonyl oxygen.
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Addition: Ethyl diazoacetate acts as a nucleophile, attacking the activated carbonyl.
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Elimination: Nitrogen (N₂) is eliminated, generating a carbocation intermediate.
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Rearrangement: A 1,2-aryl shift (Roskamp type) or direct intramolecular attack of the phenolic oxygen occurs, closing the furan ring.
Figure 2: Mechanistic pathway of the acid-catalyzed benzofuran formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Rapid addition of EDA | Add EDA solution very slowly (dropwise) to prevent dimerization of the diazo compound (formation of diethyl fumarate/maleate). |
| Incomplete Reaction | Catalyst deactivation | Ensure anhydrous conditions. Water deactivates HBF₄. Use fresh catalyst. |
| Impurity: Diethyl fumarate | EDA self-coupling | Increase dilution of the reaction mixture. |
| Product is an Oil | Residual solvent/impurities | Triturate with cold pentane or hexane to induce crystallization. |
References
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Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172. Link
- Miao, T., & Wang, L. (2014).
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PubChem. 7-Methyl-1-benzofuran-3-carboxylic acid. Compound Summary. Link
- Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of 3-carboalkoxybenzofurans from salicylaldehydes and diazoacetates. Tetrahedron Letters, 46(19), 3357-3358.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
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